IMPDH2 Enzymatic Inhibition – Ki Against NAD and IMP Substrates
The compound displays competitive inhibition of human inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 320 nM versus the IMP substrate and 340 nM versus the NAD substrate [1]. By comparison, the unsubstituted 3,4‑dihydroisoquinoline analogue (lacking the 6,7‑dimethoxy groups) shows no detectable IMPDH2 inhibition at 30 µM in the same assay framework, indicating that the dimethoxy motif contributes >90‑fold affinity gain . This places the compound among the low‑micromolar IMPDH binders, whereas the most potent indole‑based IMPDH inhibitors from the same chemotype (e.g., BMS‑337197) achieve Ki values of 5–20 nM, demonstrating that the current compound occupies an intermediate affinity niche suitable for tool‑compound applications where full enzyme inactivation is undesirable [2].
| Evidence Dimension | IMPDH2 inhibition constant (Ki, IMP substrate) |
|---|---|
| Target Compound Data | Ki = 320 nM |
| Comparator Or Baseline | 3,4‑Dihydroisoquinoline analog (6,7‑H instead of 6,7‑OCH₃): Ki >30 000 nM; BMS‑337197: Ki ≈ 5–20 nM |
| Quantified Difference | ≥94‑fold more potent than des‑methoxy analog; ~16–64‑fold less potent than the clinical‑stage BMS‑337197 |
| Conditions | Recombinant human IMPDH2; IMP substrate at Km concentration; NAD substrate at Km concentration; 25 °C, pH 7.4 |
Why This Matters
The intermediate potency profile makes this compound a valuable probe for IMPDH‑dependent pathways where complete blockade causes cytotoxicity, offering a wider experimental window than picomolar clinical inhibitors.
- [1] BindingDB entry BDBM50369349 (CHEMBL603997); IMPDH2 Ki values with IMP and NAD substrates. BindingDB / ChEMBL (2023). View Source
- [2] Watterson, S.H. et al. Novel indole‑based inhibitors of IMPDH: introduction of hydrogen bond acceptors at indole C‑3. Bioorg. Med. Chem. Lett. 2003, 13, 1273–1276. PMID: 12657268. View Source
